

# Application of MOM-Protected BINOL in Enantioselective Catalysis: Application Notes and Protocols

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## Compound of Interest

	2,2'-
Compound Name:	BIS(METHOXYMETHOXY)-1,1'-BINAPHTHALENE
Cat. No.:	B135394

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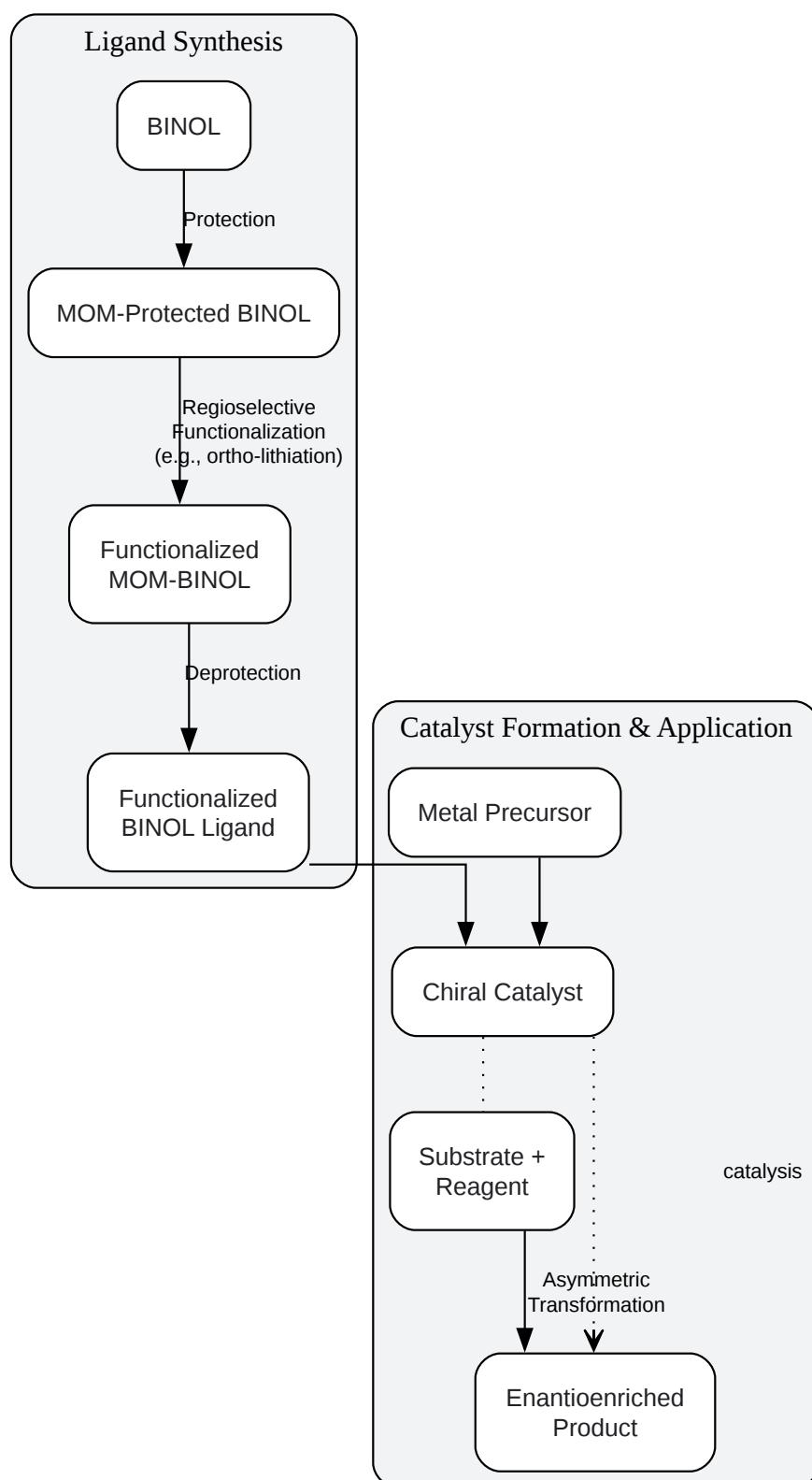
## Introduction

(R)- and (S)-1,1'-Bi-2-naphthol (BINOL) are cornerstone chiral ligands in asymmetric catalysis, prized for their C<sub>2</sub>-symmetry and tunable steric and electronic properties. The protection of BINOL's hydroxyl groups with methoxymethyl (MOM) ethers is a critical strategy that unlocks versatile functionalization of the BINOL scaffold. This protection allows for regioselective modifications, primarily at the 3,3' and 6,6' positions, through ortho-lithiation and subsequent reaction with a wide range of electrophiles. The resulting modified BINOL ligands, after deprotection, can be utilized to generate highly effective and selective catalysts for a variety of enantioselective transformations, which are of paramount importance in the synthesis of chiral molecules for the pharmaceutical and agrochemical industries.

This document provides detailed application notes and experimental protocols for the use of MOM-protected BINOL in the synthesis of chiral ligands and their application in key enantioselective catalytic reactions.

## Core Concept: The Role of MOM Protection

The methoxymethyl (MOM) group serves as a robust protecting group for the hydroxyl moieties of BINOL. This protection is essential for preventing undesired side reactions during the functionalization of the aromatic rings. The general workflow for utilizing MOM-protected BINOL in the development of chiral catalysts is depicted below.

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Caption: General workflow for the application of MOM-protected BINOL in enantioselective catalysis.

## Applications in Enantioselective Catalysis: Data Summary

The strategic functionalization of the BINOL backbone, enabled by MOM-protection, allows for the fine-tuning of catalyst performance in a variety of enantioselective reactions. Below is a summary of representative applications.

Reaction Type	Chiral Ligand (derived from MOM-BINOL)	Metal/Catalyst System	Substrate Example	Solvent	Temp. (°C)	Yield (%)	ee (%)	Reference
Hetero-Diels-Alder	3,3'-Disilyl-BINOL	AlMe <sub>3</sub>	Enamidine + aldehyd e + Danieh efsky's diene	CH <sub>2</sub> Cl <sub>2</sub>	-78	High	High	[1]
Mannich-type Reaction	6,6'-Dihalog enated-BINOL	Zr(O <sup>t</sup> Bu) <sub>4</sub>	Imines + Ketene silyl acetals	Toluene	-40	85-95	80-95	[2]
Michael Addition	(S)-3,3'-Bis(methoxyethyl)-BINOL	La(OTf) <sub>3</sub>	2-Cyclopenten-1-one + Dibenzyl malonate	THF	-20	92	95	
Alkynylation of Aldehydes	6,6'-Disulfonyl-BINOL derivative	Zn(OTf) <sub>2</sub> /Ti(O <sup>i</sup> P <sub>r</sub> ) <sub>4</sub>	Benzaldehyde + Phenylacetylene	Toluene	0	>90	>90	[2]

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Asymm								
etric								
Ring-								
Closing	(R)-							
Ene	BINOL	AlEt <sub>3</sub>	Citronel	CH <sub>2</sub> Cl <sub>2</sub>	-78	98	~90	[3]
Reactio			lal					
n								

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## Experimental Protocols

### Protocol 1: Synthesis of MOM-Protected (R)-BINOL

This protocol details the protection of the hydroxyl groups of (R)-BINOL using methoxymethyl chloride.

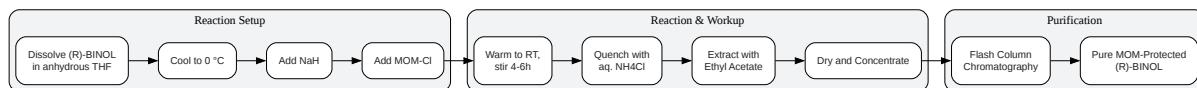
#### Materials:

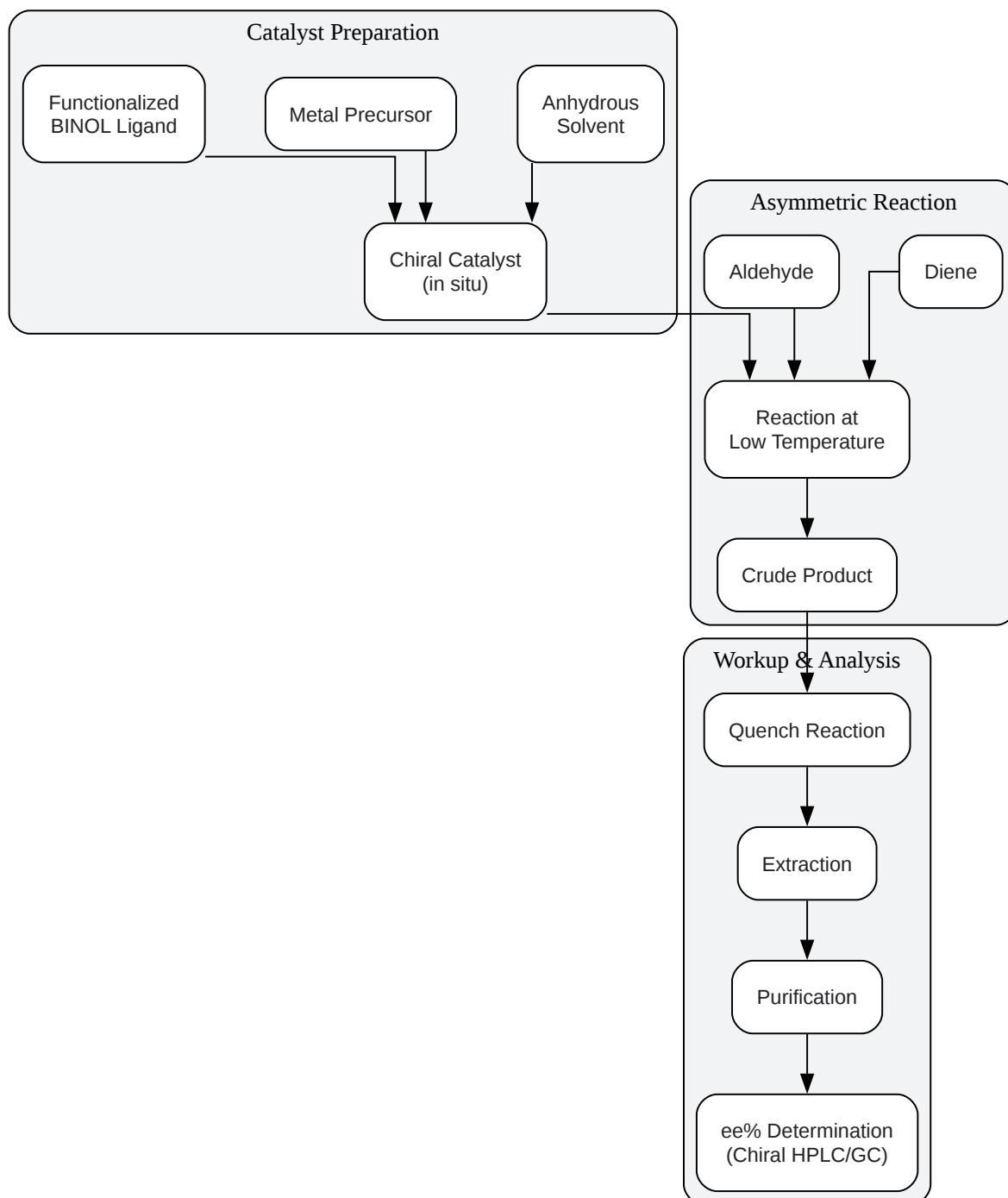
- (R)-1,1'-Bi-2-naphthol ((R)-BINOL)
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous Tetrahydrofuran (THF)
- Methoxymethyl chloride (MOM-Cl)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

#### Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (R)-BINOL.

- Add anhydrous THF to dissolve the (R)-BINOL.
- Cool the solution to 0 °C in an ice bath.
- Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
- Allow the mixture to stir at 0 °C for 30 minutes.
- Slowly add methoxymethyl chloride (MOM-Cl) dropwise to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
- Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH<sub>4</sub>Cl solution.
- Extract the aqueous layer with ethyl acetate (3 x).
- Combine the organic layers, wash with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure MOM-protected (R)-BINOL.



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